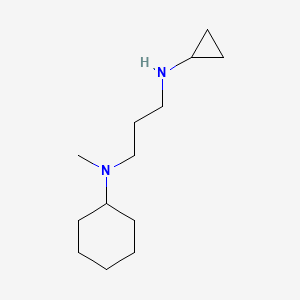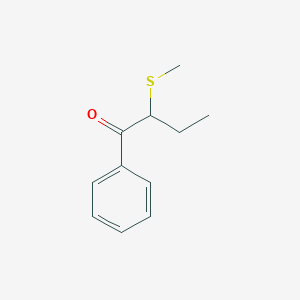
2-(Methylsulfanyl)-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-1-phenylbutan-1-one is an organic compound that features a phenyl group attached to a butanone backbone with a methylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the alkylation of a phenylbutanone precursor with a methylsulfanyl group. This reaction typically requires the use of a strong base, such as sodium hydride, and a methylsulfanyl halide, such as methylsulfanyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-1-phenylbutan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)-1-phenylethanone: Similar structure but with a shorter carbon chain.
2-(Methylsulfanyl)-1-phenylpropan-1-one: Similar structure but with a different carbon chain length.
2-(Methylsulfanyl)-1-phenylpentan-1-one: Similar structure but with a longer carbon chain.
Uniqueness
2-(Methylsulfanyl)-1-phenylbutan-1-one is unique due to its specific carbon chain length and the presence of both a phenyl group and a methylsulfanyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
14229-63-1 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-methylsulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-10(13-2)11(12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI-Schlüssel |
DNTIOSKYOIIKGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




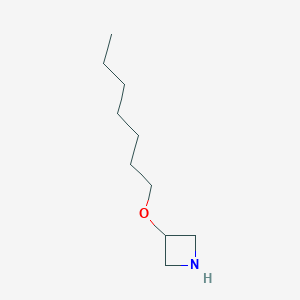
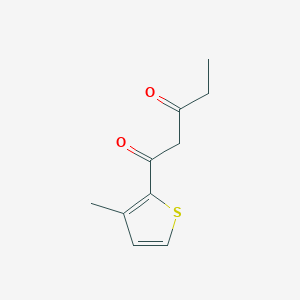
![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)

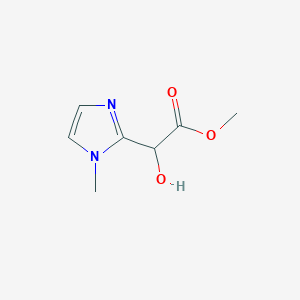
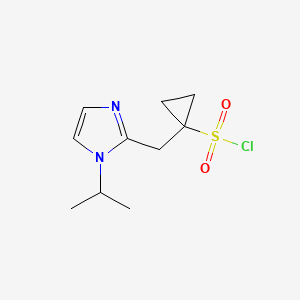
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
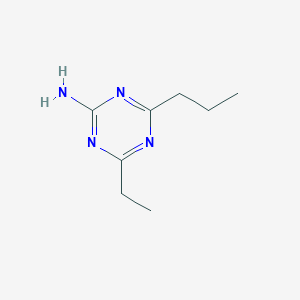
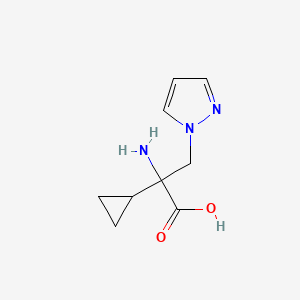
![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
